molecular formula C14H8BrN3O3 B12469373 N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide

N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide

Cat. No.: B12469373
M. Wt: 346.13 g/mol
InChI Key: UYOIVAFXMJXUEF-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the isoindoline ring, a dioxo group at the 1st and 3rd positions, and a pyridine-4-carboxamide moiety. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Dioxoisoindoline Core: The dioxo groups at the 1st and 3rd positions can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling with Pyridine-4-carboxamide: The final step involves the coupling of the brominated dioxoisoindoline with pyridine-4-carboxamide. This can be achieved through amide bond formation reactions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and oxidation processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The dioxo groups can participate in redox reactions, leading to the formation of reduced or oxidized derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium dichromate (K2Cr2O7).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Formation of substituted isoindoline derivatives.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced isoindoline derivatives.

    Hydrolysis: Formation of pyridine-4-carboxylic acid and the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide: Similar structure with a chlorine atom instead of bromine.

    N-(5-fluoro-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide: Similar structure with a fluorine atom instead of bromine.

    N-(5-iodo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to molecular targets.

Properties

Molecular Formula

C14H8BrN3O3

Molecular Weight

346.13 g/mol

IUPAC Name

N-(5-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H8BrN3O3/c15-9-1-2-10-11(7-9)14(21)18(13(10)20)17-12(19)8-3-5-16-6-4-8/h1-7H,(H,17,19)

InChI Key

UYOIVAFXMJXUEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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